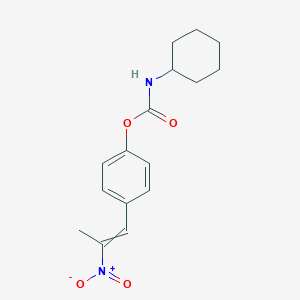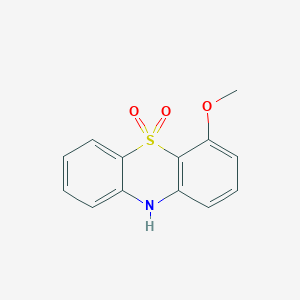
4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Oxidation reactions: Starting from a phenothiazine derivative, oxidation can introduce the dione functionality.
Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dione functionality.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Aplicaciones Científicas De Investigación
4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly if it exhibits pharmacological activity similar to other phenothiazines.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Redox activity: Participating in redox reactions that influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antiemetic and antihistamine properties.
Uniqueness
4-Methoxy-5lambda~6~-phenothiazine-5,5(10H)-dione’s uniqueness lies in its specific structural features, such as the methoxy group and dione functionality, which may confer distinct chemical and biological properties compared to other phenothiazines.
Propiedades
Número CAS |
61174-83-2 |
|---|---|
Fórmula molecular |
C13H11NO3S |
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
4-methoxy-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H11NO3S/c1-17-11-7-4-6-10-13(11)18(15,16)12-8-3-2-5-9(12)14-10/h2-8,14H,1H3 |
Clave InChI |
FJDISVRBXSGJOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
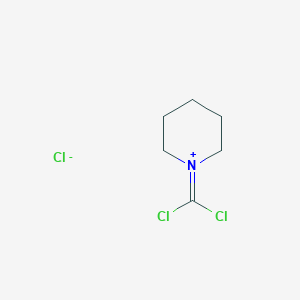
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
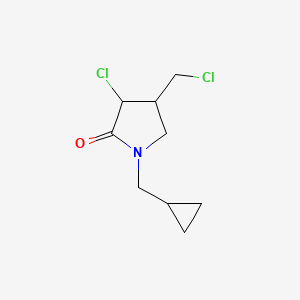
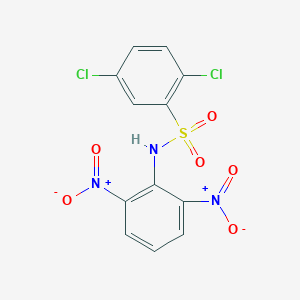
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)

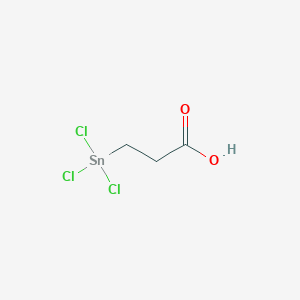
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

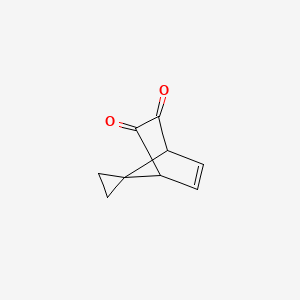
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
